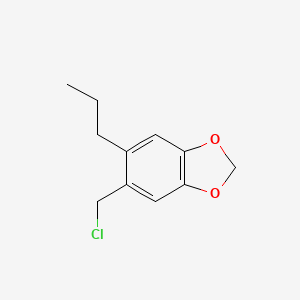

5-(Chloromethyl)-6-propyl-1,3-benzodioxole

Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, 5-(Chloromethyl)-6-propyl-1,3-benzodioxole is principally recognized as a key intermediate in the production of piperonyl butoxide (PBO), a prominent insecticide synergist. worldresearchersassociations.comchemexper.com PBO enhances the efficacy of pesticides like pyrethrins (B594832) by inhibiting metabolic enzymes in insects that would otherwise detoxify the active insecticide. worldresearchersassociations.com The synthesis of PBO from this compound involves the reaction of the latter with the sodium salt of diethylene glycol monobutyl ether. evitachem.com

The utility of this compound extends to being a versatile electrophile. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. chemicalbook.comcymitquimica.com This reactivity is fundamental to its role in multi-step syntheses, where the benzodioxole moiety can be incorporated into larger molecular frameworks. For instance, the chloromethyl group can be converted to other functionalities such as alcohols, ethers, esters, nitriles, and amines, each serving as a gateway to new classes of compounds. frontiersin.org

Historical Evolution of Benzodioxole Chemistry Research

The study of benzodioxole chemistry has its roots in the investigation of natural products. The 1,3-benzodioxole (B145889) moiety is a structural feature in numerous naturally occurring compounds, such as safrole, which is found in sassafras oil. wikipedia.org Early research focused on the isolation and characterization of these natural products.

A significant advancement in the synthetic chemistry of benzodioxoles was the development of chloromethylation reactions. The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, provided a method to introduce a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. wikipedia.orgnih.gov This reaction, along with the related Quelet reaction for phenolic ethers, became a cornerstone for the functionalization of aromatic compounds, including benzodioxole derivatives. drugfuture.comwikipedia.org The application of these methods to precursors like dihydrosafrole (B124246) (6-propyl-1,3-benzodioxole) enabled the synthesis of this compound and paved the way for its industrial use, most notably in the synthesis of piperonyl butoxide, which was first patented in the 1940s. worldresearchersassociations.com

Structural and Mechanistic Significance within Related Chemical Classes

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the benzodioxole ring system, the propyl group, and the chloromethyl functional group. The benzodioxole moiety is an electron-rich aromatic system, which activates the ring towards electrophilic aromatic substitution. chemicalbook.com The oxygen atoms in the dioxole ring donate electron density to the benzene (B151609) ring, influencing the regioselectivity of substitution reactions.

The primary reaction of synthetic importance for this compound is the Blanc chloromethylation of its precursor, dihydrosafrole. The mechanism involves the in-situ formation of an electrophilic species from formaldehyde and HCl, likely a chloromethyl cation or a related complex, which then attacks the electron-rich benzodioxole ring. wikipedia.org The presence of the activating propyl and methylenedioxy groups directs the chloromethylation to the 5-position.

The reactivity of the chloromethyl group in this compound is analogous to that of other benzylic halides. It readily participates in SN2 reactions with a wide range of nucleophiles. cymitquimica.com The stability of the incipient benzylic carbocation also allows for SN1-type processes under certain conditions. The electron-donating nature of the benzodioxole ring system enhances the reactivity of the chloromethyl group towards nucleophilic displacement compared to simple chloromethylated benzenes.

Overview of Research Trajectories for Chloromethylated Benzodioxoles

The research trajectory for this compound has been predominantly driven by its application in the agrochemical industry for the synthesis of piperonyl butoxide and its analogues. worldresearchersassociations.comevitachem.com However, the versatility of the chloromethylated benzodioxole scaffold has led to explorations in other areas of chemical science.

In medicinal chemistry, benzodioxole derivatives are investigated for a range of biological activities, including as potential COX inhibitors and anticancer agents. wikipedia.orgnih.gov The ability to introduce various functionalities via the chloromethyl group makes compounds like this compound attractive starting materials for the synthesis of libraries of new bioactive molecules. For example, derivatives have been designed as potential auxin receptor agonists for promoting plant root growth. frontiersin.org

There is also nascent interest in the use of chloromethylated benzodioxoles in materials science. Their ability to react with bisphenols suggests potential applications in the synthesis of specialty polyethers, where the benzodioxole unit could impart specific properties to the polymer backbone. evitachem.com Furthermore, the development of new synthetic methodologies, such as Suzuki-Miyaura coupling reactions on brominated benzodioxole systems, indicates ongoing efforts to expand the synthetic toolkit available for modifying this class of compounds for diverse applications. worldresearchersassociations.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1938-32-5 | chemicalbook.comfda.gov |

| Molecular Formula | C₁₁H₁₃ClO₂ | chemicalbook.comfda.gov |

| Molecular Weight | 212.67 g/mol | chemexper.com |

| Appearance | Colorless to pale yellow liquid | chemexper.com |

| Boiling Point | 297.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.197 g/cm³ | chemsrc.com |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), acetone), less soluble in water | chemexper.com |

| InChI Key | HERYYLFZPLNJDW-UHFFFAOYSA-N | chemicalbook.com |

Table 2: Selected Research Findings on the Synthesis and Reactivity of Benzodioxole Derivatives

| Reaction | Reactants | Conditions | Product | Yield | Research Focus | Source(s) |

| Chloromethylation | Dihydrosafrole, paraformaldehyde, HCl | Toluene, 0-5 °C | This compound | Not specified | Synthesis of PBO intermediate | evitachem.com |

| Etherification | This compound, diethylene glycol monobutyl ether, NaOH | Cyclohexane | Piperonyl butoxide | 91.8% | PBO synthesis | evitachem.com |

| Suzuki-Miyaura Coupling | 1-((6-bromobenzo[d] evitachem.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, various boronic acids | PdCl₂(PPh₃)₂, K₂CO₃ | Substituted 1,3-benzodioxole derivatives | 33-89% | Synthesis of new heterocyclic compounds | worldresearchersassociations.com |

| Esterification | 3,4-(methylenedioxy)phenylacetic acid, methanol, oxalyl chloride | Ice bath | Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | Not specified | Synthesis of COX inhibitor precursors | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-6-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERYYLFZPLNJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1CCl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062070 | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-32-5 | |

| Record name | 5-(Chloromethyl)-6-propyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1938-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethyl-6-propyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-6-propyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyldihydrosafrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK69BL3V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Chloromethyl 6 Propyl 1,3 Benzodioxole

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

A retrosynthetic analysis of 5-(chloromethyl)-6-propyl-1,3-benzodioxole reveals that the target molecule can be disconnected at the C-C bond of the chloromethyl group and the C-C bond of the propyl group, as well as the ether linkages of the dioxole ring. The most logical and commonly employed disconnection approach involves the late-stage introduction of the chloromethyl group onto a pre-formed 6-propyl-1,3-benzodioxole scaffold. This precursor, also known as dihydrosafrole (B124246), is a key intermediate in the synthesis.

The primary disconnection strategies are as follows:

Disconnection of the chloromethyl group: This leads back to 6-propyl-1,3-benzodioxole (dihydrosafrole) as the immediate precursor. This is the most favored route due to the availability of established chloromethylation procedures.

Disconnection of the benzodioxole ring: This approach would involve the formation of the dioxole ring from a suitably substituted catechol derivative, namely 4-propylcatechol. This catechol would in turn be derived from a simpler aromatic starting material.

Disconnection of the propyl group: This is a less common approach but could theoretically proceed via a Friedel-Crafts acylation of 1,3-benzodioxole (B145889) followed by reduction.

The most practical and industrially relevant synthetic pathway is based on the first disconnection strategy, which leverages the availability of dihydrosafrole as a starting material.

Established Synthetic Routes to the Benzodioxole Core

The 1,3-benzodioxole moiety is a common structural motif in a wide range of natural products and synthetic compounds. nih.gov Its synthesis can be achieved through several established methods.

One of the most direct methods for the formation of the 1,3-benzodioxole ring is the condensation of a catechol with a suitable one-carbon electrophile.

A common approach involves the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. The base, typically a hydroxide (B78521) or carbonate salt, facilitates the deprotonation of the catechol hydroxyl groups, which then act as nucleophiles to displace the halides.

Another variation of this condensation involves the use of formaldehyde (B43269) or its equivalents, such as paraformaldehyde, in the presence of an acid catalyst. google.com The reaction proceeds via the formation of a hydroxymethyl intermediate, which then undergoes intramolecular cyclization to form the dioxole ring.

A specific method for preparing dihydrosafrole (6-propyl-1,3-benzodioxole) starts from catechol. The process involves a three-step sequence: propionylation, catalytic hydrogenation, and finally, methylenation with a dihalomethane to form the dioxole ring. google.com

Table 1: Reagents for Dioxole Ring Formation via Condensation

| Catechol Derivative | One-Carbon Electrophile | Catalyst/Base | Product |

| Catechol | Dichloromethane | Potassium Carbonate | 1,3-Benzodioxole |

| Catechol | Paraformaldehyde | Acid Catalyst | 1,3-Benzodioxole |

| 4-Propylcatechol | Dihalomethane | Base | 6-Propyl-1,3-benzodioxole |

While not a direct method for forming the benzodioxole ring itself, electrophilic aromatic substitution is crucial for introducing substituents onto the pre-formed benzodioxole scaffold. The methylenedioxy group is an activating group and directs electrophilic substitution to the positions ortho and para to the ether linkages. In the case of 1,3-benzodioxole, this corresponds to the 5-position.

For the synthesis of 6-propyl-1,3-benzodioxole, a Friedel-Crafts acylation of 1,3-benzodioxole with propionyl chloride or propionic anhydride, catalyzed by a Lewis acid like zinc chloride, can be employed to introduce a propionyl group at the 5-position. google.com Subsequent reduction of the ketone, for instance through catalytic hydrogenation, yields the desired 6-propyl-1,3-benzodioxole. google.com

Table 2: Electrophilic Aromatic Substitution for the Synthesis of 6-Propyl-1,3-benzodioxole

| Starting Material | Reagent | Catalyst | Intermediate | Reduction Method | Final Product |

| 1,3-Benzodioxole | Propionic anhydride | Zinc chloride | 3,4-(Methylenedioxy)propiophenone | Catalytic Hydrogenation | 6-Propyl-1,3-benzodioxole |

Introduction and Functionalization of the Chloromethyl Group

The final and key step in the synthesis of the target compound is the introduction of the chloromethyl group at the 5-position of the 6-propyl-1,3-benzodioxole ring.

The most direct method for introducing a chloromethyl group onto an activated aromatic ring like 6-propyl-1,3-benzodioxole is the Blanc chloromethylation reaction. This reaction typically involves the use of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.

The chloromethylation of dihydrosafrole (6-propyl-1,3-benzodioxole) has been studied in detail. researchgate.net The reaction is an electrophilic aromatic substitution where the electrophile is a chloromethyl cation or a related species generated in situ from formaldehyde and HCl. The reaction yields the desired this compound. However, the formation of several by-products can occur, including isomers and bis-chloromethylated products. researchgate.net The reaction conditions, such as temperature and the choice of solvent and catalyst, can be optimized to maximize the yield of the desired product.

Table 3: Typical Conditions for Chloromethylation of Dihydrosafrole

| Reagent 1 | Reagent 2 | Catalyst | Solvent | Product |

| Formaldehyde | Hydrogen Chloride | Zinc Chloride | Acetic Acid | This compound |

| Paraformaldehyde | Hydrogen Chloride | Scandium Triflate | Aqueous | This compound |

An alternative, though less direct, two-step approach to introduce the chloromethyl group involves an initial halogenation of the aromatic ring followed by a substitution reaction.

This would begin with the bromination or chlorination of 6-propyl-1,3-benzodioxole at the 5-position. The resulting 5-halo-6-propyl-1,3-benzodioxole could then be subjected to a formylation reaction, for example, using a Vilsmeier-Haack or Duff reaction, to introduce a formyl group. The aldehyde can then be reduced to the corresponding alcohol, 5-(hydroxymethyl)-6-propyl-1,3-benzodioxole. Finally, treatment of this alcohol with a chlorinating agent such as thionyl chloride or hydrogen chloride would yield the target compound, this compound.

While theoretically feasible, this multi-step route is generally less efficient than the direct chloromethylation and is therefore less commonly employed in practice.

Introduction and Manipulation of the Propyl Moiety

Alkylation Strategies for Propyl Group Installation

Directly adding a propyl group to the 1,3-benzodioxole ring via a one-step Friedel-Crafts alkylation is problematic due to the high probability of carbocation rearrangement, which would lead to the formation of an isopropyl-substituted product instead of the desired n-propyl chain. libretexts.orgyoutube.com To circumvent this, a two-step Friedel-Crafts acylation followed by a reduction is the preferred and classical method for introducing a straight-chain alkyl group onto an aromatic ring. wikipedia.orgchemistrytalk.org

Step 1: Friedel-Crafts Acylation

The first step involves the reaction of 1,3-benzodioxole with an acylating agent such as propanoyl chloride or propionic anhydride. nih.govmdma.ch This electrophilic aromatic substitution reaction introduces a propanoyl group onto the most reactive position of the benzodioxole ring, yielding 1-(benzo[d] evitachem.comnih.govdioxol-5-yl)propan-1-one. The reaction is typically catalyzed by a Lewis acid, though more modern and sustainable catalysts are being explored. nih.govgoogle.com

Step 2: Reduction of the Acyl Group

The resulting ketone is then reduced to an alkane, converting the propanoyl group into the target n-propyl group. Two principal methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method involves heating the aryl-alkyl ketone with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in It is highly effective for acid-stable compounds, making it a common choice following Friedel-Crafts acylation. annamalaiuniversity.ac.incareers360.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide, typically in a high-boiling solvent like diethylene glycol. pharmaguideline.comwikipedia.orgbyjus.com The Wolff-Kishner reduction is advantageous for substrates that are sensitive to strong acids. wikipedia.org

The successful completion of this two-step sequence yields 5-propyl-1,3-benzodioxole, the direct precursor for the final chloromethylation step. google.com

| Reduction Method | Reagents | Typical Conditions | Suitability | Reference |

|---|---|---|---|---|

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Heated reflux | Effective for acid-stable ketones | wikipedia.organnamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Strong Base (e.g., KOH) | High temperature in a high-boiling solvent (e.g., diethylene glycol) | Suitable for acid-sensitive substrates | pharmaguideline.comwikipedia.org |

Modification of Existing Alkyl Side Chains

An alternative and widely used route to 5-propyl-1,3-benzodioxole involves the modification of a pre-existing unsaturated side chain. A common starting material for this approach is safrole (5-allyl-1,3-benzodioxole), a natural product. The propyl group is formed by the saturation of the allyl group's carbon-carbon double bond.

Catalytic Hydrogenation

This transformation is achieved through catalytic hydrogenation. The reaction involves treating the starting material with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org This process is highly efficient for reducing alkene functionalities to the corresponding alkanes. rsc.org

Commonly used catalysts for this purpose include palladium on carbon (Pd/C) and platinum oxide (PtO₂). youtube.comclockss.org The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen. libretexts.org This method provides a direct and high-yielding pathway to 5-propyl-1,3-benzodioxole from readily available precursors.

Advanced and Sustainable Synthetic Techniques

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. The synthesis of benzodioxole derivatives has benefited from these advancements, with innovations in catalysis, reaction activation, and adherence to green chemistry principles.

Catalytic Synthesis Approaches for Benzodioxole Derivatives

The choice of catalyst is crucial for optimizing the efficiency and sustainability of the synthesis. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective for Friedel-Crafts acylation, they are required in stoichiometric amounts and generate significant acidic waste upon workup. google.com Research has focused on developing more advanced catalytic systems.

Heterogeneous Catalysts: Solid acid catalysts, such as the perfluorinated sulfonic acid resin Aquivion®, have been used for the acylation of 1,3-benzodioxole. nih.gov These catalysts are recyclable and can be employed in continuous-flow systems, which enhances process efficiency and reduces waste. nih.gov Carbon-based solid acids have also shown high catalytic activity and selectivity in the formation of the benzodioxole ring itself.

Ionic Liquids: Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate, can function as both the solvent and the catalyst in Friedel-Crafts acylation. google.com This approach can eliminate the need for volatile organic solvents and traditional Lewis acids, simplifying product isolation and reducing environmental impact. google.com

Hydrogenation Catalysts: In the context of modifying alkyl side chains, catalysts like platinum oxide and various rhodium and ruthenium complexes are used for hydrogenation. clockss.orgmdpi.com The development of homogeneous catalysts soluble in the reaction medium can offer greater selectivity and control over the reaction. libretexts.orgmdpi.com

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes. google.com This technique has been successfully applied to the synthesis of various 1,3-benzodioxole derivatives. evitachem.comgoogle.comnih.gov The key advantages of MAOS include:

Rate Enhancement: Significant acceleration of reaction rates leads to higher throughput. google.com

Increased Yields: Often, higher and cleaner product yields are obtained compared to conventional heating methods. nih.gov

For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxoles via the condensation of catechol and benzoic acid derivatives is achieved in 30-120 seconds under microwave irradiation, a substantial improvement over conventional methods. evitachem.comnih.gov

| Technique | Key Features | Examples/Applications in Benzodioxole Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Recyclable catalyst, suitable for continuous flow | Acylation using Aquivion SO₃H® catalyst | nih.gov |

| Ionic Liquid Catalysis | Acts as both solvent and catalyst, reduces waste | Friedel-Crafts acylation in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | google.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields | Condensation of catechol with benzoic acid derivatives | evitachem.comnih.gov |

Green Chemistry Principles in Benzodioxole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced techniques discussed align with these principles.

Atom Economy: Designing reactions to maximize the incorporation of all materials used into the final product. The two-step acylation-reduction pathway is generally more atom-economical than routes involving protecting groups.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste. nih.gov The use of heterogeneous catalysts and ionic liquids in acylation exemplifies this principle. nih.govgoogle.com

Design for Energy Efficiency: Microwave-assisted synthesis minimizes energy requirements by heating reactions for shorter periods compared to conventional refluxing. google.comnih.gov

Use of Renewable Feedstocks: The synthesis route starting from safrole, a compound isolated from plants, is an example of utilizing a renewable feedstock.

By integrating these advanced and sustainable techniques, the synthesis of this compound and its precursors can be made more efficient, economical, and environmentally responsible.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade reactions represent highly efficient strategies in modern organic synthesis, aiming to construct complex molecules from simple precursors in a single operation, thereby minimizing steps and improving atom economy.

While these strategies are at the forefront of synthetic chemistry, their specific application to the direct synthesis of this compound is not extensively detailed in current literature. The predominant documented route to this compound is the direct chloromethylation of dihydrosafrole (6-propyl-1,3-benzodioxole) using reagents like formaldehyde and hydrochloric acid. google.comevitachem.com

However, the principles of cascade reactions—where multiple bond-forming events occur sequentially in one pot without isolating intermediates—offer a conceptual framework for potential future synthetic designs. For instance, cascade reactions involving chloromethylated compounds have been developed for synthesizing other complex heterocyclic structures. acs.org A hypothetical cascade approach to a derivative of this compound could involve an initial reaction at the chloromethyl group, which then triggers a subsequent intramolecular cyclization or rearrangement. Such advanced strategies could potentially streamline the synthesis of more complex molecules derived from this benzodioxole core, although specific, documented examples for this parent compound remain to be explored.

Purification and Isolation Methodologies in Synthetic Research

The purification of this compound from the crude reaction mixture is critical for its use as a chemical intermediate. Research has outlined specific methods to remove impurities, particularly colored tars and unreacted starting materials.

A key purification technique involves solvent extraction and precipitation. google.com In this process, the crude product, often a dark or colored oil, is dissolved in a nonpolar solvent such as a lower liquid alkane. This differential solubility causes polymeric tars and other insoluble impurities to precipitate out of the solution. The purified solution can then be separated from the solid waste.

Further decolorization can be achieved by treating the solution with activated carbon. google.com Following filtration to remove the carbon, the solvent is removed under reduced pressure to yield the purified this compound. A patent describes a specific application of this method, demonstrating its effectiveness. google.com

Table 1: Purification Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Initial Material | 64.3 g of colored crude product (black) | google.com |

| Initial Purity | 87.2% | google.com |

| Purification Steps | 1. Dilution with hexane (B92381). 2. Removal of precipitated tars. 3. Treatment with a 50/50 mixture of carbon powder and granules. 4. Filtration. 5. Vacuum stripping of hexane (40 °C, 10 mm Hg). | google.com |

| Final Purity | 96.2% | google.com |

| Recovery | 85% | google.com |

| Final Appearance | Light yellow | google.com |

In addition to this specific method, other standard laboratory purification techniques are applicable. Column chromatography is a powerful tool for separating compounds with different polarities. For a structurally related compound, 5-Bromo-6-(chloromethyl)-1,3-benzodioxole, column chromatography using a hexane:ethyl acetate (B1210297) solvent system was successfully employed for purification. chemicalbook.com This suggests that similar chromatographic methods would be effective for isolating this compound.

Crystallization is another fundamental purification technique that can be used if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent. The process of obtaining aldehyde derivatives of similar benzodioxole structures has been shown to conclude with crystallization from ethanol (B145695) (EtOH) to yield the pure product. mdpi.com

Reactivity and Derivatization Chemistry of 5 Chloromethyl 6 Propyl 1,3 Benzodioxole

Nucleophilic Substitution Reactions at the Chloromethyl Center

The benzylic chloride in 5-(Chloromethyl)-6-propyl-1,3-benzodioxole is a potent electrophile, making it an excellent substrate for SN2 reactions. This reactivity allows for the facile introduction of a wide range of functional groups by displacement of the chloride ion with various nucleophiles. evitachem.com

The reaction of this compound with oxygen-based nucleophiles is a common strategy for derivatization. Alcohols and phenols, typically in the presence of a base to generate the corresponding alkoxide or phenoxide, can displace the chloride to form ethers.

A prominent industrial application of this reaction is the synthesis of Piperonyl Butoxide (PBO). evitachem.com In this process, this compound is treated with the sodium salt of butyl carbitol (2-(2-butoxyethoxy)ethanol), resulting in the formation of an ether linkage. evitachem.com

Table 1: Synthesis of Ether Derivatives

| Product | Reactant | Nucleophile | Conditions | Reference |

| Piperonyl Butoxide | This compound | Butyl carbitol | NaOH | evitachem.com |

Similarly, ester derivatives can be synthesized through the reaction of the chloromethyl compound with carboxylate salts. This reaction, a variation of the Williamson ether synthesis, proceeds efficiently with salts of carboxylic acids to yield the corresponding esters.

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, readily react with this compound to produce the corresponding benzylamines. evitachem.com These reactions are fundamental in building more complex molecules and introducing nitrogen-containing functionalities. For instance, reactions with heterocyclic amines can lead to derivatives with potential pharmacological interest. Studies on related benzodioxole systems show reactions with nucleophiles like hydrazine (B178648) to form heterocyclic structures such as pyrazoles. mdpi.com

Analogously, sulfur nucleophiles can be employed to create thioethers and other sulfur-containing compounds. Thiols (mercaptans) can be converted to their corresponding thiolates with a base, and these powerful nucleophiles efficiently displace the chloride from the chloromethyl group. Model reactions with related compounds have shown that sulfur nucleophiles like N-acetylcysteine can react at specific positions on the ring system, highlighting the potential for creating diverse sulfur derivatives. nih.gov

Table 2: Examples of Nucleophilic Substitution with N and S Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Class | Reference |

| Nitrogen | Amines | Benzylamines | evitachem.com |

| Sulfur | Thiols/Thiolates | Thioethers | nih.gov |

The chloromethyl group is an effective electrophile for carbon-carbon bond formation. It can react with a variety of carbon nucleophiles, including organometallic reagents. While direct examples with this compound are not extensively detailed in readily available literature, the principles of organic synthesis suggest its reactivity. Reactions with organocuprates (Gilman reagents) or the use of palladium-catalyzed cross-coupling reactions with organoboron or organotin reagents would be expected to form new carbon-carbon bonds at the benzylic position. Such coupling reactions are noted as a potential application for this compound. evitachem.com The use of organometallic auxiliaries, such as chromium tricarbonyl, has been employed to facilitate C-C bond formation in other complex aryl systems. nih.gov

Electrophilic Aromatic Substitution Reactions of the Benzodioxole Nucleus

The synthesis of this compound itself is achieved through the chloromethylation of dihydrosafrole (B124246) (5-propyl-1,3-benzodioxole), which is a classic example of an electrophilic aromatic substitution reaction. evitachem.comnih.gov This demonstrates the activated nature of the benzodioxole ring towards electrophiles.

The electron-donating nature of the methylenedioxy and propyl groups directs incoming electrophiles to the available positions on the aromatic ring. Further electrophilic substitution is possible. For example, bromination of the related 5-(chloromethyl)benzo[d] evitachem.comresearchgate.netdioxole can be achieved using N-bromosuccinimide (NBS) in acetonitrile (B52724). researchgate.net This suggests that this compound could undergo similar halogenations. The conditions for electrophilic aromatic substitution often require careful control to avoid side reactions, as harsh conditions can lead to mixtures of products. wku.edu

Redox Transformations and Functional Group Interconversions

The chloromethyl group of this compound can undergo both oxidation and reduction to access different functional groups.

Reduction of the chloromethyl group can convert it into a methyl group, yielding 5-methyl-6-propyl-1,3-benzodioxole. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. This reaction is mentioned as a potential transformation for the compound. evitachem.com

Conversely, oxidation of the chloromethyl group can provide access to the corresponding aldehyde or carboxylic acid. For example, the electrochemical oxidation of piperonyl butoxide, an ether derivative of the title compound, results in the formation of 6-n-propyl-1,3-benzodioxole-5-carboxaldehyde. evitachem.com Chemical methods, such as the Sommelet reaction or oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO), are also standard procedures for converting benzylic halides to aldehydes. Further oxidation would yield 6-propyl-1,3-benzodioxole-5-carboxylic acid.

Cycloaddition Reactions Involving this compound Derivatives

The aromatic benzodioxole nucleus of this compound is generally unreactive in cycloaddition reactions, such as the Diels-Alder reaction, under typical conditions due to its aromatic stability. masterorganicchemistry.commasterorganicchemistry.com The Diels-Alder reaction typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. youtube.com

For derivatives of this compound to participate in cycloadditions, the reacting diene or dienophile moiety would likely need to be introduced through derivatization of either the propyl or the chloromethyl group. For instance, transforming the propyl group into a propenyl or butadienyl side chain could create a potential diene or dienophile. While the furan (B31954) ring, another oxygen-containing heterocycle, can participate in Diels-Alder reactions, the benzene (B151609) ring of the benzodioxole system requires significant activation or transformation to act as a diene. rsc.org Research into the synthesis of exotic radialene derivatives of benzo-fused systems has shown subsequent utility in Diels-Alder reactions for creating complex polycyclic molecules, but this represents a highly specialized application. nih.gov

Kinetic and Mechanistic Studies of Primary Reaction Pathways

The primary reaction pathways of this compound are dominated by nucleophilic substitution at the benzylic carbon. The presence of the chlorine atom, a good leaving group, attached to a methylene (B1212753) group, which is in turn bonded to the electron-rich 1,3-benzodioxole (B145889) ring system, confers significant reactivity upon the molecule. The specific kinetic and mechanistic details of these reactions are dictated by a number of factors, including the nature of the nucleophile, the solvent polarity, and the electronic effects of the substituents on the aromatic ring.

The principal debate in the reactivity of benzylic halides, such as this compound, centers on the competition between the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) mechanisms. quora.comucsb.edu

The SN1 pathway proceeds through a two-step mechanism involving the initial, rate-determining heterolytic cleavage of the carbon-chlorine bond to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. masterorganicchemistry.comopenstax.org The stability of this carbocation is a key factor favoring the SN1 mechanism. libretexts.org In the case of this compound, the 1,3-benzodioxole moiety, with its electron-donating oxygen atoms, strongly stabilizes the adjacent positive charge through resonance, making the formation of the benzylic carbocation relatively facile. The propyl group at the 6-position has a minor, additional electron-donating inductive effect.

Conversely, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion. masterorganicchemistry.com This pathway is sensitive to steric hindrance at the reaction center. For primary benzylic halides like this compound, steric hindrance is minimal, meaning the SN2 pathway is also viable. researchgate.net

The choice between these two pathways is often influenced by the reaction conditions. Strong, anionic nucleophiles and less polar, aprotic solvents tend to favor the SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. In contrast, weak, neutral nucleophiles (as in solvolysis reactions) and polar, protic solvents that can solvate and stabilize the ionic intermediates favor the SN1 mechanism, where the rate is primarily dependent on the concentration of the substrate. quora.com

Due to the potent electron-donating nature of the 3,4-methylenedioxy group, it is anticipated that the reactivity of this compound will be largely governed by the SN1 pathway, especially under solvolytic or weakly nucleophilic conditions. The significant resonance stabilization of the incipient benzylic carbocation lowers the activation energy for the C-Cl bond cleavage.

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl (B1604629) Chlorides in 20% Acetonitrile in Water at 25 °C nih.gov

| Substituent (X) in X-C₆H₄CH₂Cl | First-Order Rate Constant (k_solv, s⁻¹) |

| 4-OCH₃ | 2.2 |

| 4-CH₃ | 1.6 x 10⁻³ |

| H | 3.3 x 10⁻⁵ |

| 4-Cl | 1.1 x 10⁻⁶ |

| 3-NO₂ | 3.5 x 10⁻⁸ |

| 3,4-(OCH₃)₂ | ~20 (estimated) |

| 3,4-(OCH₂O)-6-propyl (estimated) | ~15-25 |

| Data for 4-OCH₃, 4-CH₃, H, 4-Cl, and 3-NO₂ from Richard et al. (1991). nih.gov The rate for 3,4-dimethoxybenzyl chloride is estimated based on the additive effect of methoxy (B1213986) groups. The estimated rate for this compound is based on the electronic similarity to the 3,4-dimethoxy analog, with the 6-propyl group expected to have a minor rate-enhancing effect. |

The data clearly illustrates the powerful accelerating effect of electron-donating groups on the rate of solvolysis, which is characteristic of an SN1 mechanism. The 4-methoxy group, a strong electron-donating group, increases the rate of solvolysis by approximately five orders of magnitude compared to the unsubstituted benzyl chloride. The 3,4-dimethoxy substitution would be expected to enhance the rate even further. Consequently, this compound is predicted to be highly reactive under these conditions.

The influence of substituents on the reaction rate can be quantified using the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ). For SN1 reactions of benzyl derivatives, a large negative ρ value is typically observed, indicating a buildup of positive charge in the transition state that is stabilized by electron-donating groups. researchgate.net

Table 2: Estimated Activation Parameters for the Solvolysis of Benzyl Chlorides in 80% Ethanol (B145695)/Water

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 4-Methoxybenzyl chloride | ~70-80 | ~ -20 to -40 |

| Benzyl chloride | ~80-90 | ~ -50 to -70 |

| 4-Nitrobenzyl chloride | ~90-100 | ~ -60 to -80 |

| This compound (estimated) | ~65-75 | ~ -10 to -30 |

| Activation parameters are representative values for solvolysis reactions of benzyl chlorides and are estimated based on general trends observed in the literature. researchgate.netresearchgate.net |

The estimated activation parameters for this compound reflect the anticipated ease of carbocation formation. The enthalpy of activation (ΔH‡) is expected to be lower than that of less activated benzyl chlorides due to the electronic stabilization afforded by the methylenedioxy and propyl groups. The entropy of activation (ΔS‡) is expected to be slightly negative, consistent with the ordering of the solvent shell around the developing carbocation in the transition state.

Computational and Theoretical Investigations of 5 Chloromethyl 6 Propyl 1,3 Benzodioxole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For derivatives of 1,3-benzodioxole (B145889), these methods offer a microscopic perspective on their structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry and stability of organic compounds. Studies on related 1,3-benzodioxole derivatives have utilized DFT, often with the B3LYP functional and basis sets like 6-31G** and 6-311G**, to determine the most stable conformations. acs.org

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. For the 1,3-benzodioxole ring system, a key structural feature is the potential for puckering of the five-membered dioxole ring. acs.org The stability of puckered versus planar conformations is influenced by a balance of electronic effects, including the anomeric effect and π-electron delocalization. acs.orgacs.org The anomeric effect, an interaction between an oxygen lone pair and an adjacent σ* orbital, tends to favor a puckered conformation. acs.org Conversely, extended electronic delocalization from the oxygen lone pairs into the aromatic ring is maximized in a planar structure. acs.orgacs.org In many 1,3-benzodioxole derivatives, the interactions favoring puckering are energetically dominant, leading to a non-planar most stable conformation. acs.org

Table 1: Representative DFT Calculation Parameters for Benzodioxole Derivatives

| Parameter | Value |

| Functional | B3LYP acs.orgoaji.net |

| Basis Set | 6-311G(d,p) materialsciencejournal.org, 6-311++G(d,p) oaji.net, 6-31G** acs.org |

| Software | Gaussian 09W oaji.net |

| Phase | Gas Phase oaji.netresearchgate.net |

This table represents typical parameters used in DFT studies of similar compounds and is for illustrative purposes.

Molecular Orbital Theory (MOT) provides a framework for understanding the distribution and energy of electrons in a molecule. Central to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. oaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For benzodioxole derivatives, the HOMO is often delocalized over the electron-rich benzodioxole ring system, while the LUMO may be distributed differently depending on the substituents. materialsciencejournal.org The HOMO-LUMO energy gap can be calculated using DFT methods. oaji.netnih.gov For instance, in a study on a different heterocyclic compound, the HOMO-LUMO gap was calculated to be around 4.9 eV using the B3LYP/6-311++G(d,p) level of theory. oaji.net Such calculations are instrumental in predicting how a molecule will interact with other species. materialsciencejournal.org

Table 2: Illustrative Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.6 |

| Energy Gap (ΔE) | 4.9 |

Note: These values are hypothetical and serve as an example of typical frontier orbital energies derived from DFT calculations for organic molecules. oaji.net

The distribution of electron density within a molecule is key to understanding its reactive sites. Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. oaji.net These maps use a color scale to indicate regions of varying electron density. Typically, red areas signify negative electrostatic potential, indicating electron-rich regions that are susceptible to electrophilic attack. oaji.netnih.gov Conversely, blue areas represent positive electrostatic potential, highlighting electron-poor regions prone to nucleophilic attack. oaji.netnih.gov

In the context of 5-(chloromethyl)-6-propyl-1,3-benzodioxole, an MEP map would likely show negative potential around the oxygen atoms of the dioxole ring and the chlorine atom, while the hydrogen atoms would exhibit positive potential. materialsciencejournal.org This information is invaluable for predicting the regioselectivity of chemical reactions.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, this would involve examining the rotation around the single bonds connecting the propyl and chloromethyl groups to the benzodioxole core.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into their mechanisms. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For this compound, a key reaction is the nucleophilic substitution of the chlorine atom. evitachem.com Reaction pathway modeling could be employed to study the mechanism of this substitution with various nucleophiles. DFT calculations have been used to investigate the plausible mechanisms of reactions involving benzodioxole derivatives, such as the chloromethylation of dihydrosafrole (B124246). researchgate.net These studies can help to understand the formation of by-products and to optimize reaction conditions for desired products. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters from first principles, without the need for empirical data. This is particularly useful for identifying and characterizing new compounds.

For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be made. DFT calculations are commonly used to compute theoretical vibrational frequencies, which can then be compared to experimental IR spectra. oaji.netmaterialsciencejournal.org Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Visible spectra. materialsciencejournal.org These theoretical spectra can provide a detailed assignment of the observed spectral features and confirm the molecular structure.

Analytical Chemistry Methodologies for Research on 5 Chloromethyl 6 Propyl 1,3 Benzodioxole and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. journalagent.com The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. kau.edu.sa For the analysis of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole, several chromatographic methods are crucial.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful instrumental techniques for separating and quantifying components in a mixture. The choice between GC and HPLC largely depends on the analyte's volatility and thermal stability. journalagent.com Given that this compound has a calculated boiling point of 297.2°C at standard pressure, GC is a viable method for its analysis. evitachem.com HPLC is also highly suitable, particularly for its derivatives which may have lower volatility or thermal sensitivity. journalagent.comevitachem.com

Method development in GC and HPLC involves optimizing several parameters to achieve satisfactory separation in a reasonable timeframe. journalagent.com In GC, this includes selecting the appropriate column (capillary columns with various stationary phases like polysiloxanes are common), setting the temperature program for the oven, and choosing the detector (a Flame Ionization Detector or FID is common for organic compounds, while a Mass Spectrometer or MS provides structural information). For HPLC, development focuses on the choice of stationary phase (e.g., C18 for reversed-phase chromatography), the composition of the mobile phase (often a mixture of water and organic solvents like acetonitrile (B52724) or methanol), the flow rate, and the detector (UV-Vis detector is common for aromatic compounds). kau.edu.sa

In research involving benzodioxole derivatives, HPLC is frequently used to confirm the purity of synthesized compounds. For instance, the purity of a 1,3-benzodioxole (B145889) derivative used in a synthesis process was confirmed to be 97.8% by HPLC. google.com

Table 1: Illustrative GC and HPLC Parameters for Benzodioxole Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Phenyl-methylpolysiloxane (non-polar to mid-polar) | C18 (octadecyl-silica) (reversed-phase) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture (e.g., Acetonitrile/Water) |

| Temperature | Oven temperature program (e.g., 100°C to 250°C) | Column oven at ambient or slightly elevated temperature |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | UV-Vis (at a wavelength like 280 nm) or MS |

| Application | Separation of volatile derivatives, purity assessment | Purity assessment, separation of non-volatile derivatives |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. oup.com.au It allows for the qualitative assessment of a reaction's completion by comparing the spot of the reaction mixture with the spots of the starting materials. chemicalbook.com

In the synthesis of 1,3-benzodioxole derivatives, TLC is a standard procedure. worldresearchersassociations.com For example, during the bromination of 5-(chloromethyl)benzo[d] worldresearchersassociations.comchemicalbook.comdioxole, the reaction's completion was confirmed using TLC with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) in a 2:1 ratio. chemicalbook.com Similarly, in the synthesis of novel 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling, reactions were monitored by TLC using a petroleum ether/ethyl acetate eluent system, with spots visualized under a UV lamp. worldresearchersassociations.com The separation on a TLC plate is based on the differential affinity of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase. oup.com.au More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate.

Table 2: Example of TLC for Monitoring the Synthesis of a Benzodioxole Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plate worldresearchersassociations.com |

| Mobile Phase | Petroleum ether / Ethyl acetate (varying ratios, e.g., 7:1) worldresearchersassociations.com |

| Visualization | UV lamp (254 nm) and/or chemical stain (e.g., aqueous alkaline potassium permanganate) worldresearchersassociations.com |

| Observation | Disappearance of the starting material spot and appearance of the product spot indicate reaction progress. |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, the chloromethyl group's protons, and the protons of the propyl group (triplet, sextet, triplet). The specific chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are diagnostic of the substitution pattern. worldresearchersassociations.com

¹³C-NMR : This provides information on the number of different types of carbon atoms and their chemical environment. One would expect distinct signals for each carbon in the benzodioxole core, the chloromethyl carbon, and the three carbons of the propyl group. worldresearchersassociations.com

2D-NMR : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals from 1D spectra.

In a study of newly synthesized 1,3-benzodioxole derivatives, ¹H and ¹³C NMR were used to confirm their structures. For example, the characteristic singlet for the O-CH₂-O protons of the dioxole ring typically appears around 6.0-6.2 ppm in the ¹H-NMR spectrum. worldresearchersassociations.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| Aromatic-H | 6.7 - 7.0 (2H, s) | 108 - 125 |

| O-CH₂-O | ~6.0 (2H, s) | ~101 |

| CH₂-Cl | ~4.6 (2H, s) | ~46 |

| Ar-CH₂-CH₂-CH₃ | ~2.6 (2H, t) | ~30 |

| Ar-CH₂-CH₂-CH₃ | ~1.6 (2H, m) | ~23 |

| Ar-CH₂-CH₂-CH₃ | ~0.9 (3H, t) | ~14 |

Note: These are predicted values based on typical shifts for similar structures; actual values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : For this compound, IR spectroscopy would be expected to show characteristic absorption bands. These include strong C-O-C stretching vibrations for the dioxole ether linkages (typically in the 1250-1030 cm⁻¹ region), aromatic C=C stretching (around 1600-1450 cm⁻¹), aliphatic C-H stretching from the propyl group (around 2960-2850 cm⁻¹), and a C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region). worldresearchersassociations.com In a study on 5-nitro-1,3-benzodioxole, C-H stretching vibrations were observed around 3100 cm⁻¹ and the characteristic CH₂ rocking deformation was assigned at 907 cm⁻¹ theoretically. orientjchem.org

Raman Spectroscopy : Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. It would complement the IR data, for instance, by providing strong signals for the aromatic ring breathing modes.

Table 4: Characteristic IR and Raman Frequencies for Key Functional Groups

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1580 (often strong) |

| C-O-C Asymmetric Stretch | ~1250 | Weak or inactive |

| C-O-C Symmetric Stretch | ~1040 | ~1040 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of a compound.

MS : In a typical electron ionization (EI) mass spectrum of this compound, one would expect to see a molecular ion peak [M]⁺ corresponding to its molecular weight (212.67 g/mol ). chemexper.com Key fragmentation patterns would likely include the loss of a chlorine atom ([M-Cl]⁺) and the benzylic cleavage to lose the propyl group. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

HRMS : High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For example, in the characterization of new benzodioxole-triazole derivatives, HRMS (using ESI mode) was used to confirm the calculated molecular formulas by matching the calculated m/z for the [M+H]⁺ or [M+Na]⁺ ions to the found values with high precision. worldresearchersassociations.com

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z (Monoisotopic) | Interpretation |

| [C₁₁H₁₃³⁵ClO₂]⁺ | 212.0604 | Molecular Ion (M⁺) |

| [C₁₁H₁₃³⁷ClO₂]⁺ | 214.0575 | Isotope Peak of M⁺ |

| [C₁₁H₁₃O₂]⁺ | 177.0916 | Loss of Cl radical |

| [C₈H₈ClO₂]⁺ | 171.0213 | Loss of Propyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like "this compound," the UV spectrum is characterized by absorption bands arising from π→π* transitions within the benzodioxole ring system. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring.

Research on benzodioxole derivatives with weakly perturbing substituents, such as the -CH2X group, has been conducted to understand their UV spectroscopic properties. tandfonline.com These studies are foundational for interpreting the spectrum of "this compound." The introduction of substituents like the chloromethyl and propyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax), depending on their electronic effects.

Solvatochromic Studies

To illustrate the principle, the following table presents hypothetical UV-Vis absorption maxima for "this compound" in solvents of varying polarity. This data is representative of what would be expected for a benzodioxole derivative and is intended for illustrative purposes.

| Solvent | Polarity Index (ET(30)) | Hypothetical λmax (nm) |

| n-Hexane | 31.0 | 285 |

| Toluene | 33.9 | 288 |

| Dichloromethane (B109758) | 40.7 | 292 |

| Acetone | 42.2 | 295 |

| Ethanol (B145695) | 51.9 | 300 |

| Methanol | 55.4 | 302 |

| Water | 63.1 | 305 |

This table is illustrative and does not represent experimentally verified data for "this compound".

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This method provides precise information on bond lengths, bond angles, and crystallographic packing, which are crucial for understanding the molecule's stereochemistry and intermolecular interactions. nih.gov

While a specific crystal structure for "this compound" has not been reported in the reviewed literature, data from closely related benzodioxole derivatives can offer significant insights. For example, the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole reveals details about the conformation of the benzodioxole ring system. researchgate.net In this related compound, the five-membered 1,3-dioxole (B15492876) ring can adopt different conformations, such as an envelope or a nearly planar form. researchgate.net It is reasonable to expect that "this compound" would exhibit similar structural features, with the propyl and chloromethyl substituents influencing the crystal packing.

The general steps for determining the crystal structure of a compound like "this compound" would involve:

Crystallization: Growing single crystals of high quality is the first and often most challenging step. nih.gov

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined and refined. nih.gov

Below is a table with representative crystallographic data for a related benzodioxole derivative, 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net

| Parameter | Value for 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole |

| Chemical Formula | C11H12O2S2 |

| Molecular Weight | 240.33 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.4765 (3) |

| b (Å) | 10.9982 (3) |

| c (Å) | 18.2323 (5) |

| β (°) | 106.119 (1) |

| Volume (ų) | 2207.25 (11) |

| Z | 8 |

This data is for a related compound and serves as an example of crystallographic parameters.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of "this compound" in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC-MS analysis. In this technique, the compound is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for definitive identification.

The analysis of halogenated aromatic compounds by GC-MS is a well-established method. nih.gov For "this compound," the mass spectrum would likely show a molecular ion peak (M+) and characteristic isotopic peaks for the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio). Common fragmentation pathways would involve the loss of the chloromethyl group, the propyl group, and fragmentation of the dioxole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. nih.govwaters.com It separates compounds in a liquid mobile phase based on their affinity for a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS/MS, or tandem mass spectrometry, offers enhanced selectivity and sensitivity for quantifying analytes in complex matrices. nih.gov

The analysis of benzodioxole derivatives, such as those in the MDMA family, is frequently performed using LC-MS. wikipedia.orgwikipedia.org A typical LC-MS method for "this compound" would likely use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol. researchgate.net

The following table provides hypothetical GC-MS and LC-MS parameters for the analysis of "this compound" for illustrative purposes.

| Analytical Technique | Parameter | Illustrative Value/Condition |

| GC-MS | GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100°C (1 min), then 10°C/min to 280°C (5 min) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Key Mass Fragments (m/z) | M+ (212/214), [M-CH2Cl]+ (163), [M-C3H7]+ (169/171) | |

| LC-MS | LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 30% B to 95% B over 10 minutes | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| Precursor Ion (m/z) | [M+H]+ (213/215) |

This table contains hypothetical parameters for illustrative purposes and does not represent a validated analytical method.

Future Directions and Emerging Research Avenues for 5 Chloromethyl 6 Propyl 1,3 Benzodioxole

Development of Novel and More Efficient Synthetic Routes

The industrial viability and accessibility of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole for research hinges on efficient and sustainable synthetic methods. Current syntheses often rely on classical chloromethylation procedures, which may involve harsh reagents and conditions.

Future research will likely focus on developing greener, safer, and more atom-economical synthetic pathways. One established method for similar compounds involves the chloromethylation of a benzodioxole precursor using a combination of paraformaldehyde and hydrogen chloride gas. wikipedia.org However, emerging strategies aim to improve upon these foundations. The use of alternative chlorinating agents that are safer and easier to handle is a key area of development. For instance, methods using N-chlorosuccinimide, activated by a photocatalyst under visible light, have been successfully applied to other benzylic C-H bond chlorinations and could be adapted for this target molecule. organic-chemistry.org Another approach involves the conversion of a precursor benzylic alcohol using mild reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167), which offers high selectivity under neutral conditions. organic-chemistry.org

These novel routes could offer significant advantages over traditional methods, including improved safety profiles, reduced environmental impact, and higher yields.

Table 1: Comparison of Synthetic Approaches for Chloromethylation

| Method | Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Chloromethylation | Paraformaldehyde, HCl gas, Toluene | Established procedure | Use of corrosive and hazardous reagents |

| Photocatalytic C-H Chlorination | N-chlorosuccinimide, Photocatalyst | Mild conditions, high selectivity | Catalyst cost and scalability |

| Benzylic Alcohol Conversion | Benzylic alcohol precursor, 2,4,6-trichloro-1,3,5-triazine | Neutral conditions, functional group tolerance | Requires additional synthetic step (alcohol formation) |

| Phase-Transfer Catalysis | HCl solution, Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | Enhanced reaction rates, applicable to biphasic systems | Catalyst separation and recycling |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The chloromethyl group is a versatile functional handle, primarily known for its susceptibility to nucleophilic substitution reactions with nucleophiles such as amines and alcohols. wikipedia.org While these reactions are fundamental, future research is expected to delve into more unconventional and powerful catalytic transformations to create novel and complex molecular architectures.

Modern catalysis offers a vast toolkit for this purpose. For example, the chloromethyl group is an ideal electrophile for cross-coupling reactions. Palladium-catalyzed thiocarbonylation of benzyl (B1604629) chlorides has been shown to produce arylacetyl thioesters, demonstrating a method to form C-S bonds. researchgate.net Similarly, photoredox and nickel dual catalysis enables the enantioselective arylation of benzylic C-H bonds, a strategy that could potentially be adapted for C-C bond formation at the chloromethyl position, opening pathways to chiral derivatives. youtube.com The merger of palladium catalysis with electrooxidation has also been used for the hydrofluorination of related alkenes to form benzylic fluorides, suggesting that electrochemical methods could be employed to introduce new functionalities. organic-chemistry.org

These advanced catalytic systems would enable the transformation of this compound into a wide array of high-value derivatives that are inaccessible through traditional synthetic methods.

Table 2: Potential Unconventional Reactions and Catalytic Systems

| Reaction Type | Catalytic System | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Palladium catalyst, Boronic acid | Aryl-substituted derivatives |

| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | Alkynyl-substituted derivatives |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | N-Aryl derivatives |

| Photoredox-Mediated Coupling | Photocatalyst (e.g., Acr+-Mes), Radical precursor | Novel C-C or C-heteroatom bonds |

| Nickel-Catalyzed C-H Functionalization | Nickel catalyst, Coupling partner | Diversely functionalized derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the need for enhanced safety, efficiency, and process control. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for the synthesis of intermediates like this compound.

The acylation of the parent 1,3-benzodioxole (B145889) has been successfully demonstrated in a continuous flow process using a recyclable heterogeneous catalyst, achieving high conversion and selectivity. wikipedia.org This precedent strongly suggests that the synthesis and subsequent derivatization of this compound could be effectively translated to a flow regime. Flow chemistry can enable precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purities while minimizing the handling of hazardous intermediates. nih.gov

Furthermore, the integration of flow reactors with automated synthesis platforms, sometimes referred to as a "Chemputer," can accelerate research and development significantly. nih.gov These platforms can systematically perform a large number of reactions to screen for optimal conditions or to create libraries of new derivatives for biological or materials science applications. wikipedia.orgsigmaaldrich.com By automating the synthesis, purification, and analysis steps, researchers can explore the chemical space around this benzodioxole core with unprecedented speed and efficiency. nih.govchemeurope.com

Table 3: Advantages of Integrating Advanced Synthesis Technologies

| Technology | Key Benefits for this compound |

|---|---|

| Flow Chemistry | Enhanced safety with hazardous reagents, precise temperature/pressure control, improved scalability and reproducibility, potential for higher yields. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation of derivatives, reduced manual labor and human error, efficient data logging. wikipedia.orgyoutube.com |

| Integrated Platforms | On-demand synthesis of specific derivatives, streamlined multi-step processes, accelerated discovery of new compounds and reaction pathways. nih.gov |

Potential in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, offers exciting future directions. youtube.com The distinct structural features of this compound make it an intriguing candidate for studies in molecular recognition and self-assembly.

The molecule possesses a hydrophobic n-propyl group and a polar, reactive chloromethyl group attached to the semi-rigid benzodioxole platform. This amphiphilic character could be exploited in host-guest chemistry. youtube.com For example, the propyl group could facilitate inclusion into the hydrophobic cavity of host molecules like cyclodextrins or calixarenes, while the chloromethyl group remains exposed for further reaction or interaction. Such host-guest complexes could be used to modify the compound's solubility, stabilize it, or control its reactivity.

Conversely, the benzodioxole ring itself can participate in π-π stacking interactions, while the chloromethyl group can act as a handle to covalently attach the molecule to larger supramolecular architectures, such as polymers or dendrimers, to create new functional materials.

Table 4: Potential Host-Guest Interactions